![molecular formula C10H10ClNO3 B1270344 N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide CAS No. 40023-03-8](/img/structure/B1270344.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide, also known as BZMCA, is a synthetic compound used in a variety of scientific research applications. BZMCA is a versatile compound with a variety of biochemical and physiological effects, and can be used to study a range of topics from drug metabolism to cell signaling.
Scientific Research Applications
Anticancer Potential
N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide derivatives have shown promising anticancer properties. Specifically, certain derivatives demonstrated notable inhibitory effects on C6 rat glioma cell lines, with some compounds exhibiting cytotoxic effects comparable to cisplatin, a known chemotherapy medication (Altıntop et al., 2017). Additionally, these compounds have been evaluated for their inhibition of human carbonic anhydrases (hCA-I and hCA-II), which are enzymes involved in various physiological processes including tumor growth and metastasis (Altıntop et al., 2017).
Antimicrobial Activity
Research has also explored the antimicrobial potential of this compound derivatives. For instance, certain synthesized compounds exhibited activity against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis (Attia et al., 2014). These findings suggest the potential use of these compounds in developing new antibacterial agents.
Synthetic Chemistry
In synthetic chemistry, this compound serves as a key building block for various organic compounds. Its reactivity has been utilized in the synthesis of complex molecules like fused thiazolo[3,2-a]pyrimidinones, showcasing its versatility in organic synthesis (Janardhan et al., 2014).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-4-10(13)12-5-7-1-2-8-9(3-7)15-6-14-8/h1-3H,4-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXGAUGZSOPIIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353115 | |
Record name | N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40023-03-8 | |
Record name | N-(1,3-Benzodioxol-5-ylmethyl)-2-chloroacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40023-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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